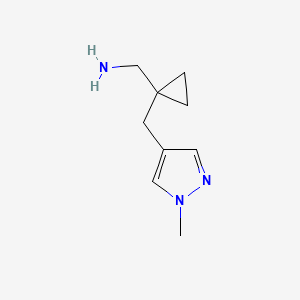
(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a methanamine moiety, which is further linked to a pyrazole ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in enzyme studies.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl and pyrazole groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
(1-((1-Methyl-1h-pyrazol-4-yl)methyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
[1-[(1-methylpyrazol-4-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H15N3/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7,10H2,1H3 |
Clé InChI |
ARGICGUUTDCVSL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CC2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



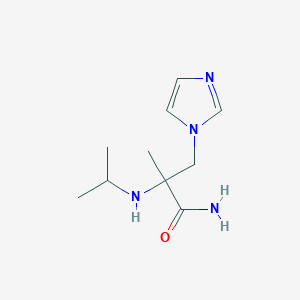


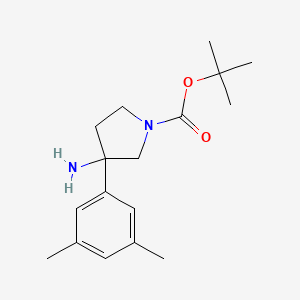
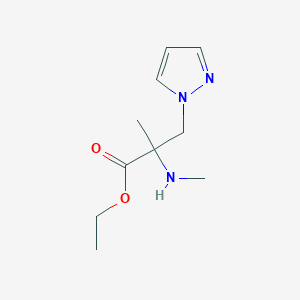
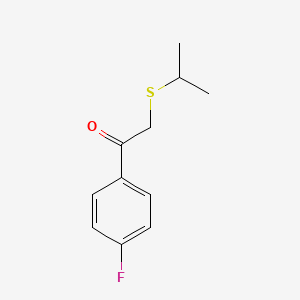
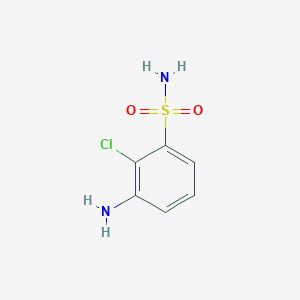



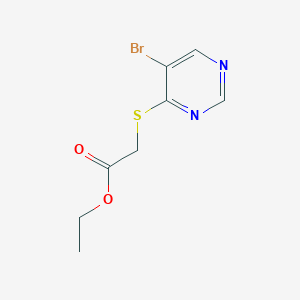
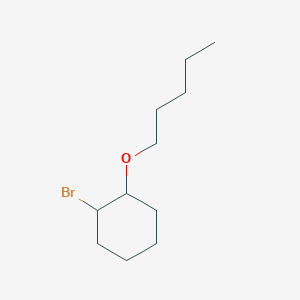
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
